molecular formula C32H38N2O3 B12153123 2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12153123
M. Wt: 498.7 g/mol
InChI Key: BXQLXWVLPAGTMJ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of the core benzoxazine structure, followed by the introduction of butoxy and hexyloxy substituents through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C32H38N2O3/c1-3-5-7-10-22-36-27-19-15-25(16-20-27)32-34-30(28-11-8-9-12-31(28)37-32)23-29(33-34)24-13-17-26(18-14-24)35-21-6-4-2/h8-9,11-20,30,32H,3-7,10,21-23H2,1-2H3

InChI Key

BXQLXWVLPAGTMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2

Origin of Product

United States

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